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molecular formula C9H8Cl2N2S B8484489 1H-Benzimidazole, 5,6-dichloro-1-methyl-2-(methylthio)- CAS No. 70867-61-7

1H-Benzimidazole, 5,6-dichloro-1-methyl-2-(methylthio)-

Cat. No. B8484489
M. Wt: 247.14 g/mol
InChI Key: AVTMPBGZZKTKJC-UHFFFAOYSA-N
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Patent
US05707794

Procedure details

5,6-dichloro-2-mercaptobenzimidazole (8.76 g, 0.04 mol) in 50 ml 95% ethanol was treated with 10 ml of 45% aqueous potassium hydroxide to give a solution. Iodomethane (7 ml, 0.096 mol) was added. The reaction mixture was refluxed for two hours. Cooling overnight yielded precipitant, which was filtered, water-washed, and dried to yield 5.61 g, mp 115° C. The reaction filtrate was rotary evaporated and the residue reslurried in water. After filtration and drying, an additional 3.52 g was obtained, mp 110° C. NMR analysis indicated the presence of some 5,6-DiChloro-2-(methylthio)benzimidazole as an impurity.
Quantity
8.76 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1C(Cl)=CC2N=C(S)NC=2C=1.[OH-].[K+].IC.[Cl:17][C:18]1[C:28]([Cl:29])=[CH:27][C:21]2[N:22]=[C:23]([S:25][CH3:26])[NH:24][C:20]=2[CH:19]=1>C(O)C>[Cl:17][C:18]1[C:28]([Cl:29])=[CH:27][C:21]2[N:22]=[C:23]([S:25][CH3:26])[N:24]([CH3:2])[C:20]=2[CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.76 g
Type
reactant
Smiles
ClC1=CC2=C(N=C(N2)S)C=C1Cl
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(N=C(N2)SC)C=C1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooling overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
yielded precipitant
FILTRATION
Type
FILTRATION
Details
which was filtered
WASH
Type
WASH
Details
water-washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield 5.61 g, mp 115° C
CUSTOM
Type
CUSTOM
Details
The reaction filtrate was rotary evaporated
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
an additional 3.52 g was obtained

Outcomes

Product
Name
Type
Smiles
ClC1=CC2=C(N=C(N2C)SC)C=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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